REACTION_CXSMILES
|
Br[C:2]1([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:6][CH2:5][O:4][CH:3]1OCC.[O-]CC.[Na+]>C1(C)C=CC=CC=1>[O:4]1[CH:5]=[CH:6][C:2]([C:10]([O:12][CH2:13][CH3:14])=[O:11])=[CH:3]1 |f:1.2|
|
Name
|
|
Quantity
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17 mL
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Type
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reactant
|
Smiles
|
[O-]CC.[Na+]
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Name
|
ethyl 3-bromo-2-ethoxytetrahydro-3-furoate
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Quantity
|
26.71 g
|
Type
|
reactant
|
Smiles
|
BrC1(C(OCC1)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
To a nitrogen-purged
|
Type
|
CUSTOM
|
Details
|
300-mL, three-neck, round-bottom flask equipped with a thermocouple/thermowell,
|
Type
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ADDITION
|
Details
|
addition funnel
|
Type
|
DISTILLATION
|
Details
|
distillation head, and magnetic stirrer
|
Type
|
CUSTOM
|
Details
|
the course of reaction by GC
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
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DISTILLATION
|
Details
|
to distill the ethanol/toluene azeotrope
|
Type
|
CUSTOM
|
Details
|
When most of the ethanol was removed the mixture
|
Type
|
TEMPERATURE
|
Details
|
was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
50 mL of 5% hydrochloric acid was added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted once with 25 mL of toluene
|
Type
|
WASH
|
Details
|
washed with 50 mL of 5% aqueous sodium bicarbonate and 50 mL of saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
then filtered
|
Type
|
CUSTOM
|
Details
|
Solvent was removed from the filtrate by distillation through a 1 0-inch Vigreux column at atmospheric pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=C(C=C1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |